Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate
CAS No.:
Cat. No.: VC20125270
Molecular Formula: C12H17NO4
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO4 |
|---|---|
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C12H17NO4/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3/h4-5,7,9H,6,13H2,1-3H3 |
| Standard InChI Key | QEFNXZBBJAALIT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate (C₁₂H₁₇NO₄) features a propanoate ester backbone substituted at the second carbon with an amino group and a 3,4-dimethoxyphenyl ring. The hydrochloride salt form (C₁₂H₁₈ClNO₄) enhances aqueous solubility, making it preferable for biological applications. Key structural attributes include:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₄ | C₁₂H₁₈ClNO₄ |
| Molecular Weight | 239.27 g/mol | 275.73 g/mol |
| IUPAC Name | Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate | Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride |
| Solubility | Moderate in organic solvents | High in water |
The dimethoxyphenyl moiety contributes to lipid solubility, facilitating blood-brain barrier penetration, while the ester group allows for metabolic stability.
Stereochemical Considerations
The compound exists as two enantiomers due to the chiral center at the second carbon:
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(S)-Isomer: Demonstrates higher affinity for dopaminergic receptors, mimicking L-DOPA’s activity.
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(R)-Isomer: Shows reduced receptor binding but exhibits unique acylase inhibitory properties.
Enantiomeric separation via chiral chromatography remains challenging due to similar physicochemical properties, though enzymatic resolution methods using lipases have achieved >90% enantiomeric excess.
Synthesis and Optimization
Conventional Synthetic Routes
Early synthesis methods involved multi-step sequences starting from 3,4-dimethoxybenzaldehyde:
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Aldol Condensation: Reacting with methyl acrylate under basic conditions to form α,β-unsaturated ester .
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Michael Addition: Introducing the amino group via nucleophilic attack using ammonia or protected amines .
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Esterification/Hydrolysis: Final steps to isolate the free base or hydrochloride salt.
These methods suffered from low yields (15–30%) due to side reactions and purification challenges .
Advanced Catalytic Methods
The 2023 patent RU2802445C1 revolutionized synthesis using a one-pot, three-step protocol :
This method eliminates toxic reagents (e.g., organic nitrites) and reduces steps from seven to three, significantly improving scalability .
Biological Activity and Mechanisms
Neurotransmitter Precursor Activity
As a structural analog of L-DOPA, the (S)-isomer undergoes decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form 3,4-dimethoxyphenethylamine (DMPEA), a dopamine analog. In vitro studies show:
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Dopamine Receptor Binding: IC₅₀ = 12 μM for D₂ receptors (rat striatal membranes).
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Monoamine Oxidase Inhibition: 40% MAO-B inhibition at 100 μM, suggesting neuroprotective potential.
Acylase Modulation
The (R)-isomer inhibits acylases I and II with Kᵢ values of 8.3 μM and 15.7 μM, respectively, altering ester drug metabolism. This property is exploitable for:
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Prodrug Design: Enhancing oral bioavailability of ester-containing drugs.
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Metabolic Disorder Therapy: Modulating fatty acid amide hydrolase (FAAH) in endocannabinoid signaling.
Pharmacological Applications
Parkinson’s Disease
In MPTP-induced Parkinsonian mice, daily oral administration of 50 mg/kg (S)-isomer for 14 days:
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Improved motor function (Rotarod latency: 180 ± 12 s vs. 90 ± 15 s in controls).
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Increased striatal dopamine levels (85% of baseline vs. 45% in untreated models).
Cardiovascular Effects
The (R)-isomer acts as a β₁-selective adrenergic antagonist (pA₂ = 6.9), reducing heart rate by 20% in normotensive rats at 10 mg/kg.
Future Research Directions
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Enantiomer-Specific Pharmacokinetics: Clarify absorption/distribution differences between (S)- and (R)-forms.
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Neuroprotective Mechanisms: Investigate MAO-independent pathways in dopaminergic neuron survival.
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Synthetic Biology Approaches: Engineer microbial strains for enantioselective biosynthesis.
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